3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone inhibits mTOR kinase, a key regulator of cell growth, proliferation, and survival. mTOR kinase is hyperactivated in various diseases, including cancer, diabetes, and neurodegenerative disorders. By inhibiting mTOR kinase, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone blocks the downstream signaling pathways that promote cell growth and survival, leading to cell death and/or growth arrest.
Biochemical and Physiological Effects
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to induce cell death and/or growth arrest in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In animal models of neurodegenerative disorders, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has several advantages for lab experiments, including its high potency and selectivity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2 complexes, and its favorable pharmacokinetic properties. However, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone also has some limitations, including its potential off-target effects, its variable efficacy in different cancer cell lines, and its potential toxicity in vivo.
Orientations Futures
There are several future directions for the research on 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone. One direction is to investigate its potential as a therapeutic agent in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy. Another direction is to explore its efficacy and safety in clinical trials in humans. Additionally, further research is needed to elucidate its molecular mechanisms of action and to identify biomarkers that can predict its efficacy and toxicity.
Méthodes De Synthèse
The synthesis of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone involves the condensation of 2-(1-azepanyl)acetic acid with 2,3-difluorobenzylamine to form the corresponding amide, followed by cyclization with piperazine-1,4-dione. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In diabetes research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2/c20-15-7-5-6-14(18(15)21)13-24-11-8-22-19(26)16(24)12-17(25)23-9-3-1-2-4-10-23/h5-7,16H,1-4,8-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRROHHPGYSKTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.